N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a piperidine ring, and a benzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the furan ring, the chlorination of the phenyl group, and the coupling of the piperidine and benzamide groups. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide can be compared with other similar compounds, such as:
- N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]acetamide
- N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]propionamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-18-12-14-29(15-13-18)26(31)23(28-25(30)19-6-3-2-4-7-19)17-22-10-11-24(32-22)20-8-5-9-21(27)16-20/h2-11,16-18H,12-15H2,1H3,(H,28,30)/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRDMSTTZYBKBI-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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